molecular formula C23H24N6O5 B11205052 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205052
M. Wt: 464.5 g/mol
InChI Key: SRNPASQFELMQBY-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a triazole ring, and multiple methoxy and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2,4-dimethoxyphenyl derivative, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors in the presence of a copper catalyst (CuAAC reaction).

    Coupling Reactions: The final compound is obtained by coupling the oxazole and triazole intermediates through a series of condensation and substitution reactions, often involving reagents like amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both oxazole and triazole rings, along with multiple methoxy and amino groups, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H24N6O5/c1-13-17(26-23(34-13)15-10-9-14(31-2)11-19(15)33-4)12-29-21(24)20(27-28-29)22(30)25-16-7-5-6-8-18(16)32-3/h5-11H,12,24H2,1-4H3,(H,25,30)

InChI Key

SRNPASQFELMQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)N

Origin of Product

United States

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